An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-bromovalerate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-bromovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromovalerate, also known as ethyl 2-bromopentanoate, is a vital organic building block with significant applications in the pharmaceutical and chemical industries. Its unique structure, featuring a reactive bromine atom at the alpha position to an ester group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including anticonvulsants and sedatives. This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-bromovalerate, detailed experimental protocols for its synthesis and characterization, and insights into its role in the development of neurologically active pharmaceuticals.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of Ethyl 2-bromovalerate are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Identification and Structure
| Property | Value |
| Chemical Name | Ethyl 2-bromovalerate |
| Synonyms | Ethyl 2-bromopentanoate, Ethyl α-bromovalerate |
| CAS Number | 615-83-8[1] |
| Molecular Formula | C₇H₁₃BrO₂[1] |
| Molecular Weight | 209.08 g/mol [1] |
| Chemical Structure | CCCC(Br)C(=O)OCC |
| InChI Key | ORSIRXYHFPHWTN-UHFFFAOYSA-N[1] |
Physical Properties
| Property | Value |
| Appearance | Clear, colorless liquid |
| Boiling Point | 190-192 °C (at 760 mmHg)[2] |
| Density | 1.226 g/mL at 25 °C[2] |
| Refractive Index (n_D²⁰) | 1.448[2] |
| Solubility | Insoluble in water; Soluble in chloroform (B151607), ethyl acetate (B1210297), and methanol. |
| Vapor Pressure | 0.526 mmHg at 25°C |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of Ethyl 2-bromovalerate are essential for its effective use in research and development.
Synthesis of Ethyl 2-bromovalerate via Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a standard method for the α-halogenation of carboxylic acids. The subsequent esterification yields Ethyl 2-bromovalerate.[3][4][5][6][7]
Materials:
-
Valeric acid
-
Red phosphorus (catalytic amount)
-
Bromine
-
Anhydrous ethanol (B145695)
-
Thionyl chloride (optional, for acyl chloride formation)
-
Inert solvent (e.g., carbon tetrachloride)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
α-Bromination of Valeric Acid: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place valeric acid and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.
-
After the addition is complete, gently heat the mixture under reflux until the red color of bromine disappears, indicating the completion of the reaction to form 2-bromovaleryl bromide.
-
Esterification: Cool the reaction mixture to room temperature. Slowly and carefully add anhydrous ethanol to the flask. This reaction is also exothermic.
-
Heat the mixture under reflux for 2-3 hours to ensure complete esterification.
-
Work-up and Purification: Cool the mixture and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with a suitable organic solvent like diethyl ether.
-
Wash the combined organic layers with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude Ethyl 2-bromovalerate is then purified by fractional distillation under reduced pressure.
Caption: Workflow for the synthesis of Ethyl 2-bromovalerate.
Characterization Techniques
NMR spectroscopy is used to confirm the structure of the synthesized Ethyl 2-bromovalerate.[8][9]
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[10]
-
¹H NMR (Proton NMR): The spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the propyl chain, and a distinct downfield triplet for the proton on the carbon bearing the bromine atom.
-
¹³C NMR (Carbon-13 NMR): The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule, with the carbon attached to the bromine appearing at a characteristic chemical shift.
IR spectroscopy is employed to identify the functional groups present in the molecule.
-
Sample Preparation: A thin liquid film of the sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[11]
-
Analysis: The spectrum will exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The C-O stretching of the ester will appear in the 1300-1100 cm⁻¹ region. The C-Br stretch is typically observed in the fingerprint region (below 800 cm⁻¹).
GC-MS is used to assess the purity of the compound and confirm its molecular weight.[1][12]
-
Sample Preparation: A dilute solution of Ethyl 2-bromovalerate in a volatile solvent like dichloromethane (B109758) or ethyl acetate is prepared.
-
GC Conditions: A suitable capillary column (e.g., DB-5) is used with an appropriate temperature program to separate the compound from any impurities.
-
MS Analysis: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Boiling Point: The boiling point is determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
-
Density: The density is measured using a pycnometer. The weight of a known volume of the liquid is determined at a specific temperature (e.g., 25 °C).[13][14][15][16][17]
-
Refractive Index: The refractive index is measured using an Abbe refractometer at a specific temperature (e.g., 20 °C) and wavelength (usually the sodium D-line, 589 nm).[18][19][20][21][22]
Applications in Drug Development
Ethyl 2-bromovalerate serves as a crucial starting material in the synthesis of several classes of drugs, particularly those targeting the central nervous system.
Synthesis of Barbiturates
Barbiturates are a class of drugs that act as central nervous system depressants. They are synthesized via the condensation of a disubstituted malonic ester with urea.[23][24][25] Ethyl 2-bromovalerate can be used to introduce an ethyl and a propyl group at the α-position of a malonate derivative, which is a key step in the synthesis of certain barbiturates like pentobarbital.[26]
Caption: Synthetic route to barbiturates using Ethyl 2-bromovalerate.
Synthesis of Valproic Acid Analogs
Valproic acid is a widely used anticonvulsant and mood-stabilizing drug. Ethyl 2-bromovalerate can be utilized in the synthesis of various derivatives and analogs of valproic acid, which are investigated for their potential therapeutic properties.[27][28][29][30][31] The synthesis often involves the alkylation of a suitable nucleophile with Ethyl 2-bromovalerate.
Signaling Pathways
The primary mechanism of action for drugs derived from Ethyl 2-bromovalerate, such as barbiturates and valproic acid, involves the modulation of the gamma-aminobutyric acid (GABA) signaling pathway in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain.
-
Barbiturates enhance the effect of GABA at the GABAₐ receptor, an ionotropic receptor that conducts chloride ions. By binding to a specific site on the GABAₐ receptor, barbiturates increase the duration of chloride channel opening when GABA binds, leading to an enhanced hyperpolarizing effect and neuronal inhibition. At higher concentrations, they can directly activate the GABAₐ receptor.
-
Valproic Acid has a more complex mechanism of action that includes increasing GABA levels by inhibiting its degradation by GABA transaminase and increasing its synthesis. It also has effects on voltage-gated sodium channels and T-type calcium channels.
Caption: Simplified GABAergic signaling pathway and the action of derived drugs.
Conclusion
Ethyl 2-bromovalerate is a cornerstone intermediate in synthetic organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it an invaluable tool for the construction of complex, biologically active molecules. A thorough understanding of its characteristics and the experimental protocols for its use is paramount for researchers and professionals in the field of drug development, particularly for therapies targeting the central nervous system. The continued exploration of new synthetic routes utilizing Ethyl 2-bromovalerate holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.
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